molecular formula C10H14O2 B8438132 Allyl 3-cyclohexene-1-carboxylate

Allyl 3-cyclohexene-1-carboxylate

Cat. No.: B8438132
M. Wt: 166.22 g/mol
InChI Key: KXNUPTIZPIQESN-UHFFFAOYSA-N
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Description

Allyl 3-cyclohexene-1-carboxylate is a cyclohexene-based ester featuring an allyl (CH₂=CH-CH₂-) group as the ester substituent. The allyl group’s electron-donating properties and spatial configuration play critical roles in modulating the compound’s reactivity and biological activity, as observed in studies of analogous molecules .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

prop-2-enyl cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C10H14O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h2-4,9H,1,5-8H2

InChI Key

KXNUPTIZPIQESN-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1CCC=CC1

Origin of Product

United States

Scientific Research Applications

Synthetic Intermediates in Organic Chemistry

Allyl 3-cyclohexene-1-carboxylate serves as a crucial synthetic intermediate in various organic transformations. It is particularly valuable due to its ability to undergo multiple derivatizations, making it a key component in the synthesis of complex molecules.

Transformations and Reactions

  • Alkene-Carboxylate Transposition (ACT) : This reaction allows for the rearrangement of allyl carboxylates to yield distinct products. Recent studies have demonstrated that cobalt-hydride catalyzed ACT can produce 1,3-alkene/1,2-acyloxy shifted products with broad functional group tolerance, suitable for late-stage modifications of complex molecules . This method is atom-economical and reliable, expanding the utility of allyl carboxylates in synthetic pathways.
  • Visible-Light-Induced Reactions : Allyl carboxylates have been utilized in visible-light-induced phosphine-catalyzed reactions, such as the bromodifluoroalkylation of drug-conjugated substrates. This approach has shown promising yields (up to 84%) for various natural product derivatives . The ability to manipulate these substrates highlights the compound's significance in developing new pharmaceuticals.

Medicinal Chemistry Applications

The compound's structural features make it an attractive candidate for medicinal chemistry applications. Its derivatives have been explored for their therapeutic potential, particularly in drug development.

Case Studies

  • Drug Conjugation : Research has successfully employed allyl carboxylates in synthesizing conjugates with established drugs like probenecid, yielding derivatives with enhanced pharmacological properties . This demonstrates the potential of this compound as a platform for creating novel therapeutics.
  • Natural Product Synthesis : The compound has been integral in synthesizing complex natural products, such as those derived from cholic acid and estrone. These transformations not only showcase its versatility but also its role in enhancing the structural diversity of biologically active compounds .

Materials Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is also being investigated for its potential uses in materials science.

Polymer Chemistry

Allyl carboxylates are known to participate in polymerization reactions, leading to the formation of new polymeric materials with desirable properties. The ability to modify these polymers through further functionalization opens avenues for developing advanced materials with specific characteristics tailored for applications such as coatings and adhesives.

Comprehensive Data Table

Application AreaSpecific Use CaseYield/Outcome
Organic SynthesisAlkene-Carboxylate TranspositionYields ranging from 43% to 83%
Medicinal ChemistryDrug conjugation (e.g., probenecid derivatives)Yields up to 84%
Natural Product SynthesisSynthesis of cholic acid derivativesVaried yields depending on substrate
Materials SciencePolymerization reactionsDevelopment of advanced materials

Chemical Reactions Analysis

3.1. Nucleophilic Substitution Reactions

Allyl 3-cyclohexene-1-carboxylate can undergo nucleophilic substitution reactions, where the allyl group acts as a leaving group. This is facilitated by the presence of a strong nucleophile and an appropriate solvent.

Example Reaction

  • Reaction : this compound + NaOH → 3-Cyclohexene-1-carboxylic acid + Allyl alcohol

  • Conditions : Aqueous NaOH, room temperature

  • Outcome : Hydrolysis of the allyl ester to form the parent carboxylic acid.

3.2. Electrophilic Addition Reactions

The cyclohexene ring in this compound is susceptible to electrophilic addition reactions. These reactions typically involve the addition of an electrophile across the double bond, leading to the formation of saturated products.

Example Reaction

  • Reaction : this compound + Br2 → Allyl 3-bromo-1-carboxylate

  • Conditions : Bromine in dichloromethane, 0°C

  • Outcome : Bromination of the cyclohexene ring.

3.3. Decarboxylative Transformations

Decarboxylative reactions involve the removal of a carboxyl group from the molecule, often resulting in the formation of a new carbon-carbon or carbon-heteroatom bond. While specific decarboxylative reactions involving this compound are not well-documented, related compounds like allyl carboxylates can undergo decarboxylative allylations .

Radical Mechanisms

Radical mechanisms often involve the formation of intermediate radicals, which can lead to a variety of products depending on the reaction conditions. For instance, in the presence of light, allyl carboxylates can undergo radical-mediated transformations involving electron donor-acceptor complexes and radical migrations .

Comparison with Similar Compounds

Substituent Effects on Antimicrobial Activity

Studies on phenolic derivatives highlight the impact of substituents on antimicrobial potency. For example:

  • Thymol (1a) and carvacrol (2a) , which have weakly electron-donating alkyl groups, exhibit strong biofilm inhibition and planktonic cell killing.
  • Eugenol (3a), containing a strongly electron-donating methoxy group and an allyl group, shows reduced biofilm inhibition compared to thymol and carvacrol but higher efficacy against planktonic cells. This suggests that the allyl group may enhance membrane permeability in free-floating cells but is less effective in disrupting biofilms .

Key Insight : The allyl group’s moderate electron-donating capacity may balance reactivity, favoring interactions with planktonic cell membranes over complex biofilm matrices.

Role in Antimalarial Activity

In 4-(1H)-quinolone derivatives, the allyl group significantly enhances antimalarial potency:

Compound Substituent at Position 1 Substituent at C-2 IC₅₀ (µM)
18e Allyl Tetradecenyl 0.31
18d Propargyl Tetradecenyl 5.00
18a Methyl Undecenyl 12.4
  • Compound 18e (allyl-substituted) demonstrates 16-fold greater potency than 18a (methyl-substituted) and 4-fold greater than 18d (propargyl-substituted). The allyl group likely improves target binding via π-π interactions or enhanced lipophilicity .

Comparison with Other Allyl Esters

  • Allyl 1H-indole-3-carboxylate: While structurally distinct (indole core vs. cyclohexene), this compound shares the allyl ester moiety.
  • Allyl isocyanate : A reactive allyl-containing compound with distinct safety and handling requirements, underscoring the diversity of allyl group applications in chemical synthesis .

Electronic and Structural Differences: Allyl vs. Other Groups

  • Allyl vs. Propyl/Propargyl : The allyl group’s conjugated double bond enhances resonance stabilization and electron delocalization compared to saturated propyl or linear propargyl groups, influencing reactivity and biological interactions .
  • Allyl vs. Methoxy: Methoxy groups are stronger electron donors, which can reduce electrophilicity and alter binding affinities. In eugenol, the methoxy group may overshadow the allyl group’s effects in biofilm assays .

Preparation Methods

Diels-Alder Reaction Conditions

The cycloaddition of 1,3-butadiene and acrylic acid proceeds under thermal conditions to yield 3-cyclohexene-1-carboxylic acid. Key parameters include:

  • Solvents : Aromatic hydrocarbons (toluene, xylene) or alcohols (ethanol, methanol).

  • Temperature : 80–200°C, with optimal yields at 100–130°C.

  • Inhibitors : Hydroquinone or 4-tert-butylcatechol (0.1–1.0 wt%) to suppress polymerization.

  • Yield : >95% with minimal side products when using Pd/C or Pt/C catalysts for subsequent hydrogenation.

Esterification of 3-Cyclohexene-1-Carboxylic Acid

The carboxylic acid intermediate is esterified with allyl alcohol via acid-catalyzed or metal-mediated pathways:

  • Acid Catalysts : Methanesulfonic acid (1–5 mol%) in toluene at 80–120°C achieves >90% conversion.

  • Metal Alkoxides : Sodium methoxide or potassium tert-butoxide in anhydrous THF facilitates transesterification at 60–80°C.

Table 1: Comparative Esterification Conditions

MethodCatalystSolventTemp (°C)Yield (%)
Acid-catalyzedMethanesulfonic acidToluene11092
Metal alkoxideNaOMeTHF7088
TransesterificationKOtBuAcetonitrile8085

Direct Allylation via Transesterification

Allyl esters can be synthesized directly from methyl or ethyl cyclohexene carboxylates using allyl acetate.

Reaction Mechanism

The process involves nucleophilic acyl substitution:

  • Catalyst : Group I (Na, K) or III (Al) metal alkoxides.

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

  • Byproducts : Acetic acid is removed via distillation to shift equilibrium.

Industrial-Scale Optimization

  • Continuous Flow Reactors : Reduce reaction time from 24 h (batch) to 2–4 h.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized lipases) enable reuse for >10 cycles.

Decarboxylative Allylation Strategies

Palladium or ruthenium catalysts enable direct coupling of allyl groups with cyclohexene carboxylates.

Ruthenium-Catalyzed C–H Activation

  • Catalyst : [Ru(p-cymene)Cl₂]₂ (2 mol%) with K₃PO₄ as base.

  • Substrates : Allyl alcohols or ethers react regioselectively at the ortho position.

  • Yield : 70–85% with excellent stereocontrol (E:Z > 9:1).

Palladium-Mediated Pathways

  • Conditions : Pd(OAc)₂ (10 mol%), N-Ac-Val-OH ligand, Ag₂CO₃ oxidant in HFIP at 110°C.

  • Scope : Tolerates electron-withdrawing and donating groups on the cyclohexene ring.

Industrial Production Considerations

Environmental Impact

  • Waste Minimization : Solid acid catalysts (e.g., sulfonated resins) reduce aqueous waste vs. H₂SO₄.

  • Green Solvents : Ethyl acetate/water mixtures (≤3% water) improve sustainability.

Analytical and Purification Techniques

Characterization

  • NMR : δ 4.76 (d, J = 10.8 Hz, CH₂OCO) and 5.99–5.84 ppm (m, CH=CH₂) confirm ester structure.

  • GC-MS : Purity >97% with retention time matching synthetic standards.

Chromatography

  • Flash Column : Silica gel with ethyl acetate/hexane (8:2) removes polymeric byproducts.

  • Crystallization : Recrystallization from aqueous acetone enhances enantiomeric purity (ee >99%) .

Q & A

Q. What are the established synthetic routes for Allyl 3-cyclohexene-1-carboxylate, and how can reaction conditions be optimized?

this compound can be synthesized via oxidative cycloaddition using ceric ammonium nitrate (CAN), analogous to methods for structurally similar esters like methyl 1-cyclohexene-1-carboxylate . Optimization involves factorial design experiments to evaluate factors such as temperature, catalyst concentration, and reaction time. For example, a 2³ factorial design can identify interactions between variables, with yield and purity as response metrics .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, while Infrared (IR) spectroscopy validates functional groups like the ester carbonyl. Mass spectrometry (MS) provides molecular weight verification. Regulatory-compliant characterization, as outlined for 3-cyclohexene-1-carboxylic acid, should include purity assessments via HPLC and melting point analysis .

Q. How should researchers handle safety and waste management for this compound?

Follow protocols similar to those for cyclohexene derivatives: use fume hoods, nitrile gloves, and chemical-resistant lab coats. Waste disposal must adhere to guidelines such as GB/T 16483 and GB 30000 series, with neutralization of acidic byproducts before disposal .

Advanced Research Questions

Q. What mechanistic insights explain the cycloaddition reactions involving this compound?

CAN-mediated oxidative cycloaddition proceeds via radical intermediates, where CAN acts as a one-electron oxidant. Computational studies (e.g., DFT calculations) can map transition states and electron transfer pathways, while kinetic isotope effects (KIE) experiments validate proposed mechanisms .

Q. How can computational modeling improve the design of reactors for synthesizing this compound?

Process simulation software (e.g., Aspen Plus) enables virtual testing of reactor configurations (e.g., continuous-flow vs. batch) to optimize heat transfer and mixing efficiency. Class RDF2050112 (reaction fundamentals and reactor design) emphasizes scalability and safety parameters, such as pressure tolerance and residence time distribution .

Q. What experimental strategies address contradictions in reported yields or selectivity?

Contradictions may arise from uncontrolled variables (e.g., trace moisture). Employ Design of Experiments (DoE) to isolate factors. For instance, a Taguchi orthogonal array can minimize experimental runs while identifying critical parameters. Statistical tools like ANOVA validate significance, and replication studies ensure reproducibility .

Q. How can this compound be applied in drug development or biochemical studies?

As a chiral building block, it can serve as a precursor in synthesizing bioactive molecules. For example, its ester group facilitates derivatization into prodrugs. In microbial studies, analogs like thiourea derivatives have regulated zoospore development in water molds, suggesting potential antifungal applications .

Q. What advanced separation techniques are suitable for purifying this compound from complex mixtures?

Membrane-based separation (class RDF2050104) or preparative HPLC with chiral stationary phases achieves high purity. Simulated Moving Bed (SMB) chromatography is scalable for industrial research, while crystallization conditions can be optimized via phase-diagram analysis .

Methodological Notes

  • Data Integrity : Use encrypted platforms (e.g., LabArchives) for raw data storage, ensuring compliance with class RDF2050108 (process control and simulation) .
  • Regulatory Alignment : Reference ICH Q2(R1) guidelines for analytical validation and OECD principles for chemical safety assessments .

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